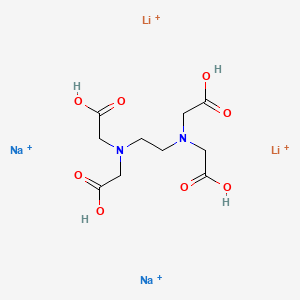

Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dilitio disódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] es un compuesto químico complejo con la fórmula molecular C10H16Li2N2Na2O8. Es conocido por sus propiedades y aplicaciones únicas en varios campos, incluyendo química, biología e industria. El compuesto se caracteriza por su capacidad de formar complejos estables con iones metálicos, lo que lo hace valioso en diversos procesos científicos e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dilitiodisódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] típicamente involucra la reacción de etilendiamina con ácido cloroacético en presencia de iones litio y sodio. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de dilitiodisódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] se lleva a cabo en reactores a gran escala bajo estrictas medidas de control de calidad. El proceso involucra el uso de reactivos y disolventes de alta pureza para asegurar la consistencia y pureza del producto final. Las instalaciones de producción están equipadas con tecnologías avanzadas para monitorear y controlar los parámetros de reacción, asegurando la producción eficiente y segura del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

Dilitio disódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] experimenta varias reacciones químicas, incluyendo:

Reacciones de complejación: El compuesto forma complejos estables con iones metálicos, que se utilizan en varias aplicaciones.

Reacciones de sustitución: Los grupos carboxilato pueden sufrir reacciones de sustitución con otros grupos funcionales.

Reacciones redox: El compuesto puede participar en reacciones redox, donde actúa como un agente reductor u oxidante.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de dilitiodisódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] incluyen sales metálicas, ácidos y bases. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar el resultado deseado.

Principales productos formados

Los principales productos formados a partir de las reacciones de dilitiodisódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de complejación con iones metálicos dan como resultado la formación de complejos metálicos estables, mientras que las reacciones de sustitución producen varios derivados sustituidos.

Aplicaciones Científicas De Investigación

Dilitio disódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como agente quelante para formar complejos estables con iones metálicos, facilitando diversas reacciones y procesos químicos.

Biología: Se emplea en ensayos bioquímicos y estudios para investigar las interacciones de iones metálicos y sus efectos en los sistemas biológicos.

Medicina: Se utiliza en aplicaciones diagnósticas y terapéuticas, particularmente en el desarrollo de medicamentos y agentes de imagen basados en metales.

Industria: Se aplica en procesos industriales, como el tratamiento de agua y la extracción de metales, debido a su capacidad para unir y eliminar iones metálicos de las soluciones.

Mecanismo De Acción

El mecanismo de acción de dilitiodisódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] involucra su capacidad de formar complejos estables con iones metálicos. Los grupos carboxilato del compuesto se coordinan con iones metálicos, formando enlaces fuertes que estabilizan el ion metálico en solución. Este proceso de complejación es esencial para sus diversas aplicaciones, ya que permite la unión y eliminación selectiva de iones metálicos de diferentes entornos.

Comparación Con Compuestos Similares

Compuestos similares

Ácido etilendiaminotetraacético (EDTA): Un agente quelante ampliamente utilizado con propiedades similares de unión a metales.

Ácido dietilentriaminopentaacético (DTPA): Otro agente quelante con una mayor afinidad por los iones metálicos en comparación con el EDTA.

Ácido nitrilotriacético (NTA): Un agente quelante con una estructura más simple y una menor capacidad de unión a metales en comparación con el EDTA y el DTPA.

Singularidad

Dilitio disódico N,N’-etilenbises[N-(carboxilatometil)aminoacetato] es único debido a su combinación específica de iones litio y sodio, lo que mejora su estabilidad y capacidad de unión a metales. Esto lo hace particularmente valioso en aplicaciones donde se requiere una alta estabilidad y una fuerte unión a metales.

Propiedades

Número CAS |

71486-52-7 |

|---|---|

Fórmula molecular |

C10H16Li2N2Na2O8+4 |

Peso molecular |

352.2 g/mol |

Nombre IUPAC |

dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1 |

Clave InChI |

FPPCNUBDGPTLOJ-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.